4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrenophorol is a sixteen-membered diolide, a type of macrodiolide, which is a class of natural products isolated from various fungi and marine sponges. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungi such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . Pyrenophorol exhibits a range of biological activities, including antifungal, antihelmintic, and phytotoxic properties .
Preparation Methods
The synthesis of pyrenophorol involves several key steps. One efficient method is the stereoselective synthesis of the macrodilactone of pyrenophorol, which has been accomplished in 12 steps with an overall yield of 8.3% from commercially available (S)-ethyl lactate . This synthesis utilizes an oxidation-reduction protocol and cyclodimerisation under Mitsunobu reaction conditions as key steps . Another method involves the use of chiral building blocks such as (R,R)-diepoxide and hydrolytic kinetic resolution developed by Jacobson .
Chemical Reactions Analysis
Pyrenophorol undergoes various chemical reactions, including:
Oxidation: Pyrenophorol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in pyrenophorol.
Substitution: Substitution reactions can introduce new functional groups into the pyrenophorol molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyrenophorol has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide synthesis and stereoselective reactions.
Industry: Pyrenophorol’s phytotoxic activity can be explored for developing natural herbicides.
Mechanism of Action
The mechanism of action of pyrenophorol involves its interaction with specific molecular targets and pathways. It inhibits human topoisomerase II alpha at certain concentrations, which affects DNA replication and cell division . Additionally, pyrenophorol induces leaf necrosis and chlorophyll retention in plants, which contributes to its phytotoxic effects .
Comparison with Similar Compounds
Pyrenophorol is part of a group of macrodiolides that include similar compounds such as:
Pyrenophorin: Another sixteen-membered diolide with similar antifungal and antihelmintic properties.
Tetrahydropyrenophorol: A derivative of pyrenophorol with reduced double bonds.
Vermiculin: A macrodiolide with strong antifungal activity.
Colletodiol: A heterodimeric macrodiolide with antifungal properties.
Grahamimycin A1: Another heterodimeric macrodiolide with biological activity.
Pyrenophorol’s uniqueness lies in its specific stereochemistry and the range of biological activities it exhibits, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGOKYXHMLIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633049 |
Source
|
Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122230-64-2 |
Source
|
Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.